2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid
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Overview
Description
2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C6H8F2O3 It is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor in the presence of a catalyst.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via halogenation reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Methoxymethyl Group Addition: The methoxymethyl group can be added through a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Methoxymethyl chloride (MOMCl), Sodium hydride (NaH)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of various substituted cyclopropane derivatives
Scientific Research Applications
2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of biological processes. The methoxymethyl group can also influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluorocyclopropane-1-carboxylic acid
- 1-(Methoxymethyl)cyclopropane-1-carboxylic acid
- 2,2-Dichloro-1-(methoxymethyl)cyclopropane-1-carboxylic acid
Uniqueness
2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid is unique due to the combination of fluorine atoms and a methoxymethyl group on the cyclopropane ring. This structural arrangement imparts distinct chemical and physical properties, such as increased stability, enhanced reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2-difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c1-11-3-5(4(9)10)2-6(5,7)8/h2-3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCHOBCGIHRWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228753-46-4 |
Source
|
Record name | 2,2-difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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